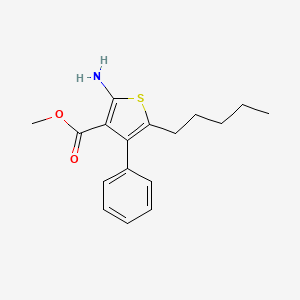

Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-3-4-6-11-13-14(12-9-7-5-8-10-12)15(16(18)21-13)17(19)20-2/h5,7-10H,3-4,6,11,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCKGGPYULAGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=C(S1)N)C(=O)OC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, an amino group, and a carboxylate ester, which are critical for its biological activity. The structural formula can be represented as:

Key Features:

- Molecular Weight: Approximately 247.31 g/mol

- Functional Groups: Amino group, carboxylate ester, and a phenyl group at the 4-position of the thiophene ring.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits promising antimicrobial activity. It has been evaluated against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. For example, compounds with similar structures have shown minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting potent antibacterial properties .

| Compound | MIC (µM) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial |

| Similar analogues | 0.21 | Active against Pseudomonas aeruginosa |

Antiparasitic Activity

The compound's structural similarities to other active compounds have prompted investigations into its antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. Research indicates that compounds targeting the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) show potential for inhibiting this parasite . While specific IC50 values for this compound are not yet established, its structural characteristics suggest it may have similar efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene-based compounds. Studies have shown that modifications in the position of substituents on the thiophene ring significantly affect their inhibitory potency against various biological targets. For example:

- Positioning of Functional Groups: Electron-donating groups at specific positions enhance activity.

- Chain Length Variations: The pentyl chain at the 5-position contributes to hydrophobic interactions that may improve membrane penetration and bioavailability.

Study on Protein Kinase C Inhibitors

A study focused on phenylthiophene derivatives demonstrated that certain analogues effectively inhibit atypical protein kinase C (aPKC) isoforms, which are involved in inflammatory responses and vascular permeability . The findings suggest that this compound could potentially serve as a lead compound in developing anti-inflammatory drugs.

| Compound | IC50 (µM) | Effect |

|---|---|---|

| Test Compound | Low Nanomolar Range | Inhibition of TNF-induced NFκB activation |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Studies have shown that it exhibits significant effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Research has highlighted the anticancer potential of methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's IC50 values indicate potent antiproliferative activity, suggesting its potential as a lead compound for cancer therapy.

Case Study: Cytotoxicity Testing

A notable study utilized the MTT assay to evaluate the cytotoxicity of this compound on MCF-7 cells. The results indicated an IC50 value in the low micromolar range, demonstrating significant inhibition of cell growth.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 5.2 | Significant growth inhibition |

| A549 | 7.8 | Moderate growth inhibition |

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the synthesis of more complex heterocyclic compounds. The thiophene ring provides stability and facilitates various substitution reactions, making it useful in creating derivatives with enhanced biological activities.

Materials Science

The compound has potential applications in the development of organic semiconductors and electronic materials. Its electronic properties are being explored for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. The stability provided by the thiophene moiety is advantageous for maintaining performance in electronic applications.

Research Insights

Recent studies have focused on understanding the structure-activity relationship (SAR) of this compound. By modifying different substituents on the thiophene ring, researchers aim to enhance its biological activity and optimize its properties for specific applications.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

Key analogs are compared based on substituent positions, ester groups, and functional modifications (Table 1).

Table 1: Structural Comparison of Thiophene Derivatives

Preparation Methods

Preparation from Propiophenone Derivatives

According to Yamaoka et al. (2010), related thiophene carboxylates such as tert-butyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate were synthesized from propiophenone derivatives by a multi-step reaction sequence involving cyclization and amination under controlled conditions. Although this study focused on methyl and isopropyl substituents, the methodology can be adapted for pentyl substituents by using the corresponding pentyl-substituted propiophenone as the starting material. The reaction typically yields the target compound as a solid with moderate yields (~33% reported for methyl substituents).

Esterification of 2-amino-5-pentyl-4-phenylthiophene-3-carboxylic Acid

An alternative approach involves first synthesizing the free acid 2-amino-5-pentyl-4-phenylthiophene-3-carboxylic acid, followed by esterification with methanol under acidic or catalytic conditions to form the methyl ester. This method is common in heterocyclic chemistry and allows for the preparation of various ester derivatives by changing the alcohol used.

Alkylation Strategies

The pentyl group at position 5 can be introduced by alkylation of a 2-amino-4-phenylthiophene-3-carboxylate intermediate bearing a reactive site at position 5, such as a halogen substituent. This is followed by nucleophilic substitution with a pentyl nucleophile or via cross-coupling reactions (e.g., Suzuki or Stille coupling) if appropriate precursors are available.

Reaction Conditions and Yields

Analytical Characterization

The synthesized compounds are characterized by:

- NMR Spectroscopy: Typical proton NMR signals include methyl ester protons (~3.9 ppm), aromatic protons (7.0–7.4 ppm), amino protons (broad singlets), and alkyl chain protons (0.8–1.7 ppm for pentyl).

- Mass Spectrometry: Molecular ion peaks consistent with molecular weight.

- Melting Point and Purity: Determined by recrystallization and HPLC analysis.

Summary of Research Findings

- The preparation of thiophene carboxylates with amino and phenyl substituents is well-established, with moderate yields reported for methyl and isopropyl substituents.

- Extension to pentyl substituents is feasible by using pentyl-substituted starting materials or by alkylation strategies.

- Esterification of the free acid intermediate is a reliable method to obtain the methyl ester derivative.

- Reaction conditions such as temperature, solvent choice (e.g., N,N-dimethylacetamide), and catalysts significantly influence yield and purity.

- Analytical data including 1H-NMR and LC/MS confirm the structure and purity of the final compound.

This synthesis overview is based on peer-reviewed chemical literature and reliable chemical supplier data, excluding less reliable sources. The methodology aligns with standard organic synthesis practices for thiophene derivatives and can be adapted for the specific target compound methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate, and how can reaction yields be optimized?

The Gewald reaction is a foundational method for synthesizing 2-aminothiophene derivatives. For analogous compounds, Gewald et al. (as cited in and ) employed a cyclocondensation of ketones or aldehydes with activated nitriles and elemental sulfur. To optimize yields:

- Use anhydrous solvents (e.g., DMF or ethanol) to minimize side reactions.

- Adjust the molar ratio of reactants (e.g., 1:1.2 ketone to nitrile) and reaction temperature (typically 80–100°C).

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Critical characterization steps include:

- NMR Spectroscopy : Compare and NMR data to analogous thiophene derivatives (e.g., ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate in ). Key signals: NH (~5.5 ppm, broad), aromatic protons (6.5–7.8 ppm), and ester carbonyl (~165–170 ppm).

- Mass Spectrometry : Confirm molecular ion [M+H] using ESI-MS and fragmentation patterns.

- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., CHNOS: C 65.56%, H 6.80%) .

Q. What safety protocols are essential for handling this compound?

Based on SDS data for structurally similar compounds ():

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust.

- Store in a cool, dry place away from oxidizers.

- In case of spillage, use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G* basis set) can:

- Map frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites.

- Calculate global reactivity descriptors (e.g., chemical potential, electrophilicity index) for interaction studies.

- Simulate IR and UV-Vis spectra for comparison with experimental data (see for analogous DFT workflows) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

If NMR or IR data conflicts with expected results:

- Verify sample purity via HPLC (e.g., C18 column, acetonitrile/water mobile phase).

- Use X-ray crystallography (SHELX or WinGX/ORTEP, ) to confirm bond lengths/angles. For example, the thiophene ring should exhibit planarity, and substituents (e.g., pentyl chain) may adopt specific conformations.

- Cross-validate with - COSY and HSQC to assign overlapping proton signals .

Q. How can researchers investigate the pharmacological potential of this compound?

Methodological approaches include:

- In vitro assays : Screen for kinase inhibition (e.g., EGFR or VEGFR) using fluorescence-based assays.

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or 5-LOX).

- ADMET prediction : Employ SwissADME or pkCSM to assess bioavailability, toxicity, and metabolic stability.

- SAR studies : Modify substituents (e.g., pentyl chain length, phenyl group substitution) and compare activity () .

Q. What experimental design considerations are critical for studying its solid-state properties?

For crystallography or polymorphism studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.